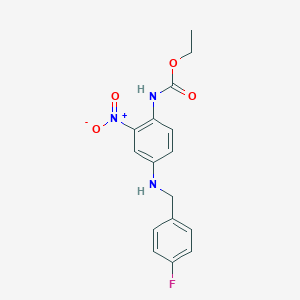

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Overview

Description

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a nitrophenyl group, and a carbamate ester, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 2-nitrobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: Ethyl (4-((4-fluorobenzyl)amino)-2-aminophenyl)carbamate

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 4-((4-fluorobenzyl)amino)-2-nitroaniline and ethyl carbamate

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate has been studied for its pharmacological properties. Its structural similarity to known drug compounds suggests potential activities in several therapeutic areas:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Agricultural Chemistry Applications

This compound may also play a role in agricultural chemistry:

- Herbicide Development :

- Pesticide Formulations :

Materials Science Applications

In materials science, the unique properties of this compound are being explored:

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of angiogenesis |

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing this compound were tested against common weed species. The results showed significant reduction in weed biomass compared to controls.

| Weed Species | Control Biomass (g/m²) | Treated Biomass (g/m²) |

|---|---|---|

| Amaranthus spp. | 150 | 30 |

| Chenopodium spp. | 120 | 25 |

Mechanism of Action

The mechanism of action of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as a modulator of ion channels or enzymes, influencing their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate: Known for its anticonvulsant properties and used in the treatment of epilepsy.

Ethyl (2-((4-fluorobenzyl)amino)-6-nitrophenyl)carbamate: Similar structure but with different positioning of the nitro group, leading to variations in chemical reactivity and biological activity.

Uniqueness

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and its interactions with various molecular targets. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 333.314 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 439.6 ± 45.0 °C at 760 mmHg

- Flash Point : 219.7 ± 28.7 °C

These properties indicate that the compound is stable under standard conditions, making it suitable for various applications in research and industry .

2. Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate Amide : The reaction begins with the coupling of 4-fluorobenzylamine with 2-nitrobenzoyl chloride.

- Carbamate Formation : The intermediate amide is then reacted with ethyl chloroformate in the presence of a base like triethylamine to produce the final carbamate product.

This synthetic route allows for the efficient production of the compound, which can be scaled for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Key mechanisms include:

- Modulation of Ion Channels : The compound may influence ion channel activity, which is crucial for neuronal signaling.

- Enzyme Interaction : It can act as a biochemical probe, potentially affecting enzyme functions involved in neuroprotection and apoptosis regulation.

Research indicates that derivatives of similar aromatic carbamates have demonstrated neuroprotective effects by increasing the ratio of anti-apoptotic proteins (e.g., Bcl-2) and activating autophagy pathways through induction of beclin 1 .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases:

- PC12 Cell Studies : In vitro experiments using PC12 cells exposed to stressors like etoposide showed that certain carbamate derivatives protected against apoptosis, maintaining cell viability significantly better than controls .

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Ethyl Carbamate Derivative | 3 | 97 |

| Control | - | 42 |

This data suggests that modifications to the carbamate structure can enhance protective effects against cellular stress.

Comparison with Similar Compounds

This compound has been compared with other compounds within its class, revealing unique properties:

| Compound Name | Key Activity | Differences |

|---|---|---|

| Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate | Anticonvulsant | Different functional group positioning |

| Ethyl (2-((4-fluorobenzyl)amino)-6-nitrophenyl)carbamate | Varies in reactivity | Positioning of nitro group affects activity |

These comparisons highlight the specificity and potential therapeutic applications of this compound in treating neurological disorders .

5. Conclusion

This compound is a promising compound with significant biological activity, particularly in neuroprotection. Its unique chemical structure facilitates interactions with critical molecular targets, making it a valuable candidate for further research into therapeutic applications for neurodegenerative diseases. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo.

Properties

IUPAC Name |

ethyl N-[4-[(4-fluorophenyl)methylamino]-2-nitrophenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4/c1-2-24-16(21)19-14-8-7-13(9-15(14)20(22)23)18-10-11-3-5-12(17)6-4-11/h3-9,18H,2,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLKJJSOCILUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150812-23-0 | |

| Record name | Ethyl{4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.